(4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that aim to introduce specific functional groups to achieve desired biological activities. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis to obtain inhibitors of type III secretion in Gram-negative bacteria, suggesting a similar approach could be used for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystal structure analyses. These methods provide detailed information on the compositions and molecular structures, which is crucial for understanding the behavior of these molecules .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not discussed in the provided papers, the synthesis and structural elucidation of similar compounds suggest that it may undergo reactions typical of methanones, thiazoles, and imidazoles, such as nucleophilic substitutions or electrophilic additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. For example, the presence of an ethoxy group may suggest solubility in organic solvents, while the thioether linkage could imply potential stability issues or reactivity with electrophiles. The crystal packing of a related compound exhibits intermolecular interactions, which could also be relevant for the compound . Additionally, computational methods such as DFT calculations can predict stability and charge transfer, which are important for understanding the reactivity and properties of the compound .
Scientific Research Applications
Antimicrobial Activity
- Some novel imidazole bearing isoxazole derivatives, including compounds structurally similar to the requested chemical, have demonstrated potential antimicrobial activity. This suggests the potential use of (4-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in antimicrobial applications (Maheta, Patel, & Naliapara, 2012).
Synthesis and Structure Elucidation
- Research has been conducted on the synthesis and structure elucidation of similar imidazole derivatives, highlighting the compound's relevance in organic chemistry and pharmaceutical synthesis (Vahedi, Nami, & Nami, 2010).
Optical, Electrical, and Thermal Properties
- Studies on oligobenzimidazoles, which are related to the requested chemical structure, have explored their optical, electrical, electrochemical, and thermal properties. This indicates potential applications in material science, particularly in developing new materials with specific electrical and thermal characteristics (Anand & Muthusamy, 2018).
Antitumor Activity
- Imidazole derivatives have been synthesized and shown to possess inhibitory effects on the growth of various cancer cell lines, suggesting a potential role in antitumor treatments (Bhole & Bhusari, 2011).
Antifungal and Antibacterial Activity
- Novel substituted benzofuran analogs, structurally similar to the target compound, have shown promising in vitro antimicrobial potential against various bacterial and fungal strains. This points to potential applications in developing new antimicrobial agents (Shankar et al., 2018).
Carbonic Anhydrase Inhibition
- Research into novel bromophenol derivatives, related to the requested compound, has revealed their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. This suggests possible applications in treating disorders related to carbonic anhydrase dysfunction (Akbaba et al., 2013).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds. Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with a variety of biological targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-18-9-7-17(8-10-18)19(23)22-12-11-21-20(22)25-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYLIUHELDZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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